molecular formula C18H24O9 B12765627 Tenuifoliside D CAS No. 139726-38-8

Tenuifoliside D

Cat. No.: B12765627
CAS No.: 139726-38-8
M. Wt: 384.4 g/mol
InChI Key: AMEZBGPRIRXFEL-FLYJURCFSA-N
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Description

Tenuifoliside D is a naturally occurring oligosaccharide ester found in the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. The compound has garnered significant attention due to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenuifoliside D involves multiple steps, starting from the extraction of the raw material from Polygala tenuifolia. The compound can be synthesized through esterification reactions involving 3,4,5-trimethoxyphenylacrylic acid and D-glucitol . The reaction typically requires the presence of catalysts such as potassium carbonate in a methanol-water mixture at ambient temperature .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Polygala tenuifolia roots. The process involves solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Comparison with Similar Compounds

Tenuifoliside D is part of a group of oligosaccharide esters found in Polygala tenuifolia. Similar compounds include:

  • Tenuifoliside A
  • Tenuifoliside B
  • Tenuifoliside C
  • Polygalaxanthone III

Uniqueness: While all these compounds share similar structural features and pharmacological properties, this compound is particularly noted for its potent neuroprotective and anti-inflammatory effects .

Properties

CAS No.

139726-38-8

Molecular Formula

C18H24O9

Molecular Weight

384.4 g/mol

IUPAC Name

[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H24O9/c1-23-12-6-10(7-13(24-2)18(12)25-3)4-5-15(20)27-9-14-17(22)16(21)11(19)8-26-14/h4-7,11,14,16-17,19,21-22H,8-9H2,1-3H3/b5-4+/t11-,14+,16+,17+/m0/s1

InChI Key

AMEZBGPRIRXFEL-FLYJURCFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](CO2)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2C(C(C(CO2)O)O)O

Origin of Product

United States

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